molecular formula C12H14N2O3S B2597790 1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide CAS No. 5097-75-6

1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide

Cat. No. B2597790
CAS RN: 5097-75-6
M. Wt: 266.32
InChI Key: NQVHMYQAEVRKMO-UHFFFAOYSA-N
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Description

1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide, also known as 12,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[1,2-b][1,2,5]benzothiadiazepin-6-one:

Anti-Cancer Agents

Research has shown that derivatives of this compound exhibit significant anti-cancer properties. These compounds have been tested against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, demonstrating moderate to excellent antiproliferative activity. The introduction of sulfonyl groups has been found to enhance the antiproliferative activity, making these derivatives potent candidates for cancer treatment .

Antimicrobial Agents

This compound and its derivatives have shown potential as antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of various bacterial and fungal strains. The presence of the sulfonyl group in the structure is believed to contribute to the antimicrobial activity, making it a promising candidate for developing new antibiotics .

Anti-Inflammatory Agents

The anti-inflammatory properties of this compound have been explored in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for the development of new anti-inflammatory drugs .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features of neurodegenerative diseases. This suggests its potential use in treating conditions like Alzheimer’s and Parkinson’s diseases .

Antioxidant Agents

The antioxidant properties of this compound have been studied extensively. It has been found to scavenge free radicals and reduce oxidative stress in various biological systems. This makes it a potential candidate for developing new antioxidant therapies .

Enzyme Inhibitors

This compound has been investigated for its ability to inhibit various enzymes. Studies have shown that it can inhibit enzymes like c-Met kinase, which is involved in cancer progression. This makes it a promising candidate for developing enzyme inhibitors for therapeutic use .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding orientations of this compound in the active sites of various enzymes and receptors. These studies have provided insights into the molecular interactions and binding affinities, which are crucial for drug design and development .

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between this compound and its target receptors. These simulations help in understanding the dynamic behavior of the compound-receptor complexes, which is essential for optimizing drug efficacy and safety .

properties

IUPAC Name

12,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[1,2-b][1,2,5]benzothiadiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-12-10-6-3-4-8-14(10)18(16,17)11-7-2-1-5-9(11)13-12/h1-2,5,7,10H,3-4,6,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVHMYQAEVRKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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